4-Bromo-2-méthoxyaniline

Vue d'ensemble

Description

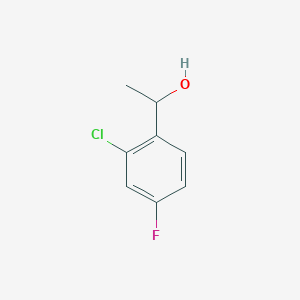

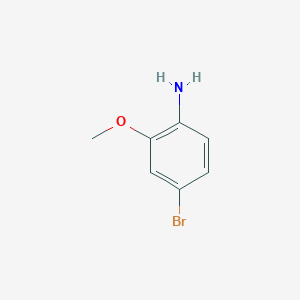

4-Bromo-2-methoxyaniline (4-Br-2-MA) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor. It is a component in many organic synthesis reactions, and is also used as a reagent in a variety of biochemical and physiological studies. The compound has been studied extensively and has been found to have a number of unique properties that make it an ideal choice for many laboratory experiments.

Applications De Recherche Scientifique

Synthèse des inhibiteurs de la kinase du lymphome anaplasique (ALK)

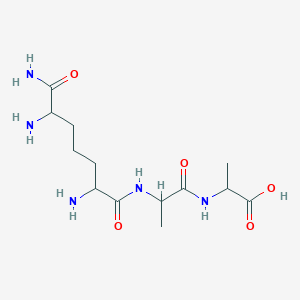

La 4-bromo-2-méthoxyaniline est utilisée comme réactif dans la synthèse des urées de 3,5-diamino-1,2,4-triazole, qui sont de puissants inhibiteurs de la kinase du lymphome anaplasique (ALK) . L'ALK est une protéine qui peut provoquer la croissance de cellules cancéreuses dans le corps. Les inhibiteurs de l'ALK peuvent donc être utilisés dans le traitement de certains types de cancer .

Synthèse des inhibiteurs de la Rho kinase

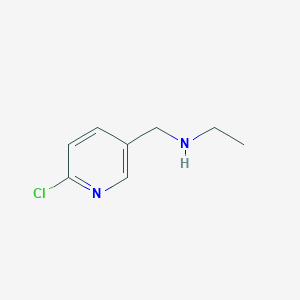

Ce composé est également utilisé dans la synthèse des chroman-3-amides, qui sont de puissants inhibiteurs de la Rho kinase . La Rho kinase est une enzyme qui joue un rôle dans la contraction des cellules musculaires lisses, et ses inhibiteurs peuvent être utilisés dans le traitement de maladies telles que l'hypertension et la dysfonction érectile .

Utilisation en synthèse organique

La this compound est une matière première et un intermédiaire importants utilisés en synthèse organique . La synthèse organique est le processus de construction de molécules organiques complexes à partir de molécules plus simples. Elle est fondamentale pour le développement de nouveaux produits pharmaceutiques et matériaux .

Utilisation dans l'industrie pharmaceutique

Ce composé est utilisé dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, y compris ceux mentionnés ci-dessus (inhibiteurs de l'ALK et de la Rho kinase). Ses propriétés en font un composant précieux dans le développement de nouveaux agents thérapeutiques .

Utilisation dans les produits agrochimiques

La this compound est utilisée dans l'industrie agrochimique . Elle peut être utilisée dans la synthèse de divers pesticides et autres produits agrochimiques. Ces produits sont essentiels pour protéger les cultures et augmenter la productivité agricole

Safety and Hazards

Mécanisme D'action

Target of Action

4-Bromo-2-methoxyaniline is primarily used as a reagent in the synthesis of various compounds. It has been reported to be involved in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It is also used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .

Mode of Action

In the case of ALK inhibitors and Rho kinase inhibitors, it contributes to the formation of these compounds, which then interact with their respective targets .

Biochemical Pathways

ALK inhibitors can block the action of the ALK gene, which is often mutated in certain types of cancer . Rho kinase inhibitors can affect pathways involved in cell migration, proliferation, and apoptosis .

Result of Action

For instance, ALK inhibitors can block the action of the ALK gene, potentially slowing the growth of cancer cells . Rho kinase inhibitors can affect various cellular processes, including cell migration, proliferation, and apoptosis .

Action Environment

Like all chemical reactions, the synthesis processes it is involved in can be affected by various environmental factors such as temperature, ph, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

It is known to be used as a reagent in the synthesis of various compounds, indicating its potential to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

It is used in the synthesis of potent inhibitors such as anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its use in the synthesis of ALK inhibitors and Rho kinase inhibitors suggests that it may exert its effects at the molecular level, including potential binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is recommended to be stored at 4°C, protected from light

Transport and Distribution

Its solubility in methanol suggests that it may be transported and distributed within cells and tissues via passive diffusion or possibly through interaction with specific transporters or binding proteins.

Propriétés

IUPAC Name |

4-bromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFYIYOXJWKONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332621 | |

| Record name | 4-bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-91-4 | |

| Record name | 4-Bromo-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59557-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-bromo-2-methoxyaniline in the synthesis of the metallophthalocyanines described in the research?

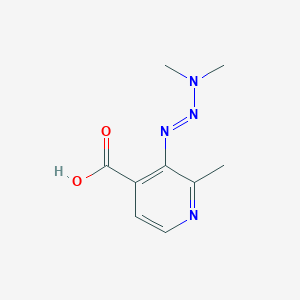

A1: 4-Bromo-2-methoxyaniline serves as a crucial building block in the synthesis of the metallophthalocyanines. The research focuses on creating soluble metallophthalocyanines with enhanced properties. 4-Bromo-2-methoxyaniline is attached to the phthalocyanine core via an amide bridge. This structural modification is significant because it introduces:

- Improved Solubility: The presence of 4-bromo-2-methoxyaniline enhances the solubility of the resulting metallophthalocyanines in common organic solvents like methanol, ethanol, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide []. This improved solubility is crucial for various applications, including further chemical modifications and potential biological studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

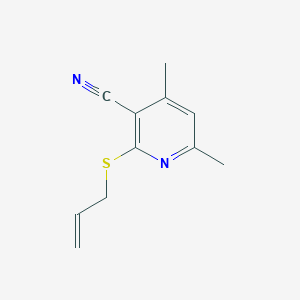

![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)